Chiral Purity and Stereochemical Identity: (R)-Enantiomer as the Pharmacologically Active Form
The (R)-enantiomer of 3-[4-(trifluoromethyl)anilino]pentanamide is the required stereoisomer for the synthesis of clinically evaluated CETP inhibitors. The compound is explicitly identified as '(3R)-' in supplier catalogues and patents, and the InChIKey (RZSARXINBOJSRD-SECBINFHSA-N) encodes this specific stereochemistry . In contrast, the racemic mixture or the (S)-enantiomer would not produce the correct stereochemical configuration in downstream products. The patent literature describes the use of (R)-4-ethyl-1-[4-(trifluoromethyl)phenyl]-2-azetidinone as a key intermediate derived from this compound, where stereochemistry is critical for subsequent coupling reactions [1].
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | (R)-enantiomer (specific optical rotation not reported) |
| Comparator Or Baseline | Racemic mixture or (S)-enantiomer |
| Quantified Difference | Enantiomeric excess required for downstream pharmaceutical synthesis; racemic or incorrect enantiomer yields inactive or less potent CETP inhibitors [1] |
| Conditions | Chiral synthesis pathway; stereochemistry defined by InChIKey RZSARXINBOJSRD-SECBINFHSA-N |
Why This Matters
Procurement of the correct enantiomer is essential for synthetic route fidelity; incorrect stereochemistry leads to failed coupling reactions or pharmacologically inactive final products.
- [1] Tanaka T, Sugawara M, Maeda H, Nishiyama A, Yasohara Y, Nagashima N. Processes for production of (R)-3-[4-(trifluoromethyl)phenylamino]pentanamide derivatives. European Patent EP1604975A1, 2006. View Source
